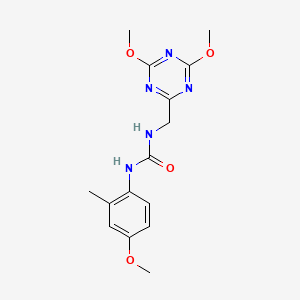

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea, also known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a white crystalline solid that is soluble in common organic solvents such as dichloromethane, acetonitrile, and dimethylformamide. DMTMM is a highly reactive reagent that is used to activate carboxylic acids for peptide synthesis, esterification, and amidation reactions.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

Novel Synthesis of Cyclic Dipeptidyl Ureas : A study by Sañudo et al. (2006) explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions, leading to a new class of pseudopeptidic [1,2,4]triazines. This synthesis process involves cyclic dipeptidyl ureas, indicating the compound's role in developing new peptidic structures with potential applications in medicinal chemistry and drug design Sañudo et al., 2006.

Corrosion Inhibition : Mistry et al. (2011) investigated 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. This research highlights the compound's utility in protecting industrial materials against corrosion, demonstrating its importance in materials science and engineering Mistry et al., 2011.

Condensing Agent for Amide and Ester Formation : Kunishima et al. (1999) reported on 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride as an efficient condensing agent, leading to the formation of amides and esters. This study underscores the compound's role in facilitating organic synthesis reactions, particularly in peptide and ester synthesis Kunishima et al., 1999.

Stereochemical Determination in PI3 Kinase Inhibitor Metabolite Synthesis : Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor. The research demonstrates the compound's application in the synthesis of biologically active molecules, contributing to the development of new therapeutic agents Chen et al., 2010.

Propiedades

IUPAC Name |

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxy-2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4/c1-9-7-10(22-2)5-6-11(9)17-13(21)16-8-12-18-14(23-3)20-15(19-12)24-4/h5-7H,8H2,1-4H3,(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYBKZBKTAYEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2434577.png)

![2-(7-Cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2434589.png)

![3-Oxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B2434590.png)

![N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434591.png)

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2434593.png)